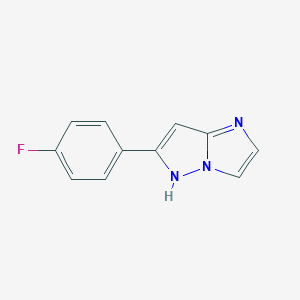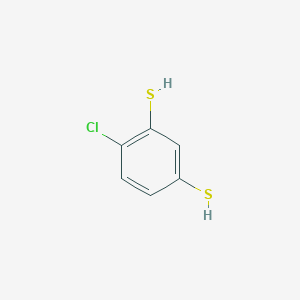
4-Chlorobenzene-1,3-dithiol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Chlorobenzene-1,3-dithiol (CBDT) is a chemical compound that belongs to the family of dithiols. It is a yellow crystalline solid that is soluble in organic solvents such as chloroform and ethanol. CBDT has been extensively studied for its potential applications in the field of materials science and biochemistry.
作用机制
The mechanism of action of 4-Chlorobenzene-1,3-dithiol involves the formation of a complex with metal ions such as copper and zinc. The complex formation results in a change in the fluorescence properties of 4-Chlorobenzene-1,3-dithiol, which can be measured spectroscopically. The binding of 4-Chlorobenzene-1,3-dithiol to proteins such as bovine serum albumin can also be studied using fluorescence spectroscopy.
生化和生理效应
4-Chlorobenzene-1,3-dithiol has been shown to have antioxidant properties and can scavenge free radicals in biological systems. It has also been shown to inhibit the activity of enzymes such as acetylcholinesterase and butyrylcholinesterase, which are involved in the breakdown of the neurotransmitter acetylcholine.
实验室实验的优点和局限性
4-Chlorobenzene-1,3-dithiol has several advantages for use in laboratory experiments. It is a stable compound that can be easily synthesized and purified. It also has a high molar absorptivity, which makes it a sensitive probe for the detection of metal ions. However, 4-Chlorobenzene-1,3-dithiol has some limitations, including its limited solubility in aqueous solutions and its potential toxicity to living organisms.
未来方向
There are several future directions for the study of 4-Chlorobenzene-1,3-dithiol. One potential application is in the development of biosensors for the detection of metal ions in environmental samples. 4-Chlorobenzene-1,3-dithiol could also be used as a probe for the study of protein-ligand interactions in complex biological systems. Further research is needed to explore the potential therapeutic applications of 4-Chlorobenzene-1,3-dithiol, particularly in the treatment of neurodegenerative diseases.
合成方法
4-Chlorobenzene-1,3-dithiol can be synthesized by reacting 4-chlorobenzenesulfonyl chloride with sodium hydrosulfide in the presence of a base such as sodium hydroxide. The reaction yields 4-Chlorobenzene-1,3-dithiol as a yellow precipitate that can be purified by recrystallization.
科学研究应用
4-Chlorobenzene-1,3-dithiol has been used in various scientific research applications, including the development of biosensors and the study of protein-ligand interactions. 4-Chlorobenzene-1,3-dithiol can be used as a fluorescent probe to detect the presence of metal ions such as copper and zinc in biological samples. It has also been used to study the binding of ligands to proteins such as bovine serum albumin.
属性
CAS 编号 |
58593-78-5 |
|---|---|
产品名称 |
4-Chlorobenzene-1,3-dithiol |
分子式 |
C6H5ClS2 |
分子量 |
176.7 g/mol |
IUPAC 名称 |
4-chlorobenzene-1,3-dithiol |
InChI |
InChI=1S/C6H5ClS2/c7-5-2-1-4(8)3-6(5)9/h1-3,8-9H |
InChI 键 |
HCDLDZCJYMCKQH-UHFFFAOYSA-N |
SMILES |
C1=CC(=C(C=C1S)S)Cl |
规范 SMILES |
C1=CC(=C(C=C1S)S)Cl |
其他 CAS 编号 |
58593-78-5 |
同义词 |
4-Chloro-1.3-benzenedithiol |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



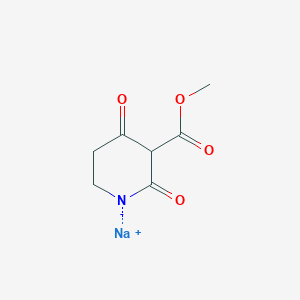
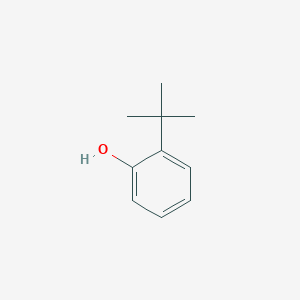
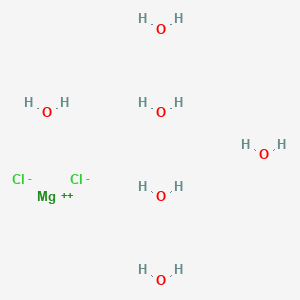
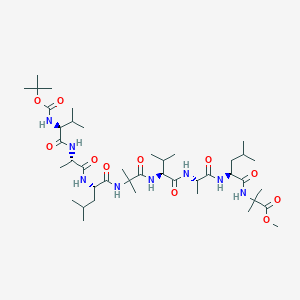
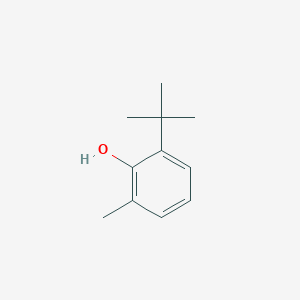
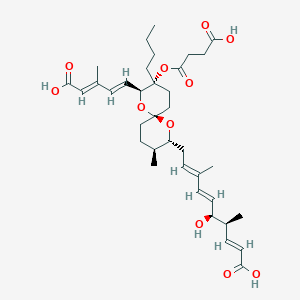
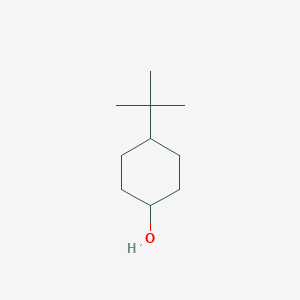
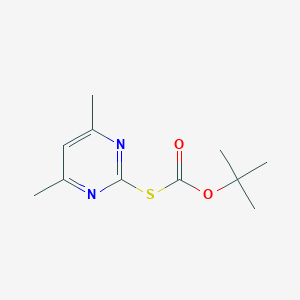
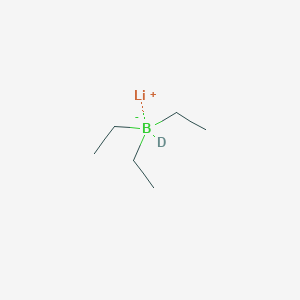
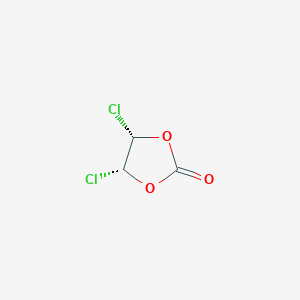
![3,6-Dimethylimidazo[2,1-B]thiazole-2-carboxylic acid ethyl ester](/img/structure/B146181.png)
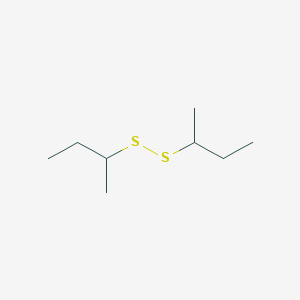
![3-[(3S,3As,5aS,6R,9aS,9bS)-3-[[2,5-bis(trifluoromethyl)phenyl]carbamoyl]-3a,6-dimethyl-7-oxo-1,2,3,4,5,5a,8,9,9a,9b-decahydrocyclopenta[a]naphthalen-6-yl]propanoic acid](/img/structure/B146183.png)
